molecular formula C18H18N4O4S B10989738 Ethyl (2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10989738
M. Wt: 386.4 g/mol
InChI Key: QAXWHEUWSWLVOL-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound with a molecular formula of C17H16N4O4S2 and a molecular weight of 404.469 g/mol . This compound features a quinazolinone moiety, a thiazole ring, and an ethyl acetate group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps, starting with the preparation of the quinazolinone and thiazole intermediates. The quinazolinone intermediate can be synthesized from anthranilic acid derivatives through a series of condensation reactions . The thiazole ring is often formed via cyclization reactions involving thioamides and α-haloketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while nucleophilic substitution can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

ETHYL 2-(2-{[3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety can bind to active sites of enzymes, inhibiting their activity, while the thiazole ring may interact with receptor sites, modulating their function . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 2-[2-[3-(4-oxo-3H-quinazolin-2-yl)propanoylamino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H18N4O4S/c1-2-26-16(24)9-11-10-27-18(19-11)22-15(23)8-7-14-20-13-6-4-3-5-12(13)17(25)21-14/h3-6,10H,2,7-9H2,1H3,(H,19,22,23)(H,20,21,25)

InChI Key

QAXWHEUWSWLVOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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